molecular formula C15H17N B1149587 2-Cyclohex-2-enyl-1-methyl-1H-indole CAS No. 111678-56-9

2-Cyclohex-2-enyl-1-methyl-1H-indole

Cat. No.: B1149587
CAS No.: 111678-56-9
M. Wt: 211
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Description

2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9) is a synthetic indole derivative of interest in organic chemistry and pharmaceutical research. The indole scaffold is a near-ubiquitous and privileged structure in medicinal chemistry, frequently utilized in the synthesis of various biologically active compounds and natural products . Indole-based molecules are prevalent in numerous pharmaceuticals and are known to exhibit a wide range of biological properties, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory activities . As a versatile building block, this compound serves as a core template for the design and development of new molecular entities. Its structure, featuring a cyclohexenyl substituent, makes it a valuable intermediate for further chemical modifications and multicomponent reactions, which are powerful tools for creating complex heterocyclic libraries for drug discovery . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting. For specific data on purity and availability, please inquire with our technical support team.

Properties

CAS No.

111678-56-9

Molecular Formula

C15H17N

Molecular Weight

211

Synonyms

2-Cyclohex-2-enyl-1-methyl-1H-indole

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Classical Indole (B1671886) Synthesis Approaches Applicable to 2-Cyclohex-2-enyl-1-methyl-1H-indole Derivatives

Traditional methods for constructing the indole core, while sometimes requiring harsh conditions, offer foundational pathways that can be conceptually adapted for the synthesis of 2-substituted indoles like this compound.

Fischer Indole Synthesis and its Modern Variants for 2-Substitution

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com For the target molecule, the logical starting materials would be N-methyl-N-phenylhydrazine and 2-cyclohex-2-enyl-1-ethanone.

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. alfa-chemistry.com A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs, followed by the loss of ammonia to form the aromatic indole ring. wikipedia.org Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used as catalysts. wikipedia.org

Key Features of the Fischer Indole Synthesis:

FeatureDescription
Starting Materials Arylhydrazine and a ketone or aldehyde. wikipedia.org
Key Intermediate Arylhydrazone which isomerizes to an enamine. alfa-chemistry.com
Core Mechanism Acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
Byproduct Elimination of ammonia (NH₃). wikipedia.org

Modern variants have been developed to overcome some limitations of the classical method, such as the availability of aryl hydrazine starting materials. rsc.org One such modification developed by Stephen L. Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another approach uses readily available haloarenes, which are converted to the corresponding Grignard reagent and then quenched with di-tert-butyl azodicarboxylate to form the hydrazine precursor. rsc.orgrsc.org These advancements expand the scope and practicality of the Fischer synthesis for complex targets.

Madelung Indole Synthesis and its Utility in 2-Alkylindole Formation

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly suited for the preparation of 2-alkylindoles, which are not easily accessible through electrophilic substitution. wikipedia.org To synthesize a precursor for this compound, one could envision the cyclization of N-(2-methylphenyl)-N-methyl-3-cyclohexenylacetamide.

The reaction is typically carried out with bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl carbon, leading to cyclization and subsequent dehydration to form the indole ring. wikipedia.org

A significant modification, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents as the base, allowing the reaction to proceed under milder conditions. wikipedia.org This variant has broadened the applicability to a wider range of substituted anilines and non-enolizable esters. wikipedia.org

Reissert Indole Synthesis for Substituted Indoles

The Reissert indole synthesis is a versatile method for producing substituted indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process begins with the condensation of these two reactants in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com

This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This carboxylic acid can then be decarboxylated by heating to afford the final indole product. wikipedia.org For the synthesis of the target molecule, this method would require starting with a modified ortho-nitrotoluene and subsequent functionalization at the 2-position, making it a less direct approach compared to others.

Steps in the Reissert Indole Synthesis:

StepReactionReagents
1 Condensationo-nitrotoluene, diethyl oxalate, potassium ethoxide. wikipedia.org
2 Reductive CyclizationEthyl o-nitrophenylpyruvate, zinc, acetic acid. wikipedia.org
3 DecarboxylationHeating of indole-2-carboxylic acid. wikipedia.org

Reductive Cyclization Strategies for Indole Ring Construction

Reductive cyclization represents a powerful strategy for synthesizing the indole nucleus, often starting from nitro-containing precursors. A common approach involves the reductive cyclization of o-nitrostyrenes. mdpi.com For the target molecule, this would entail the synthesis of 1-(2-cyclohex-2-enyl-vinyl)-2-nitrobenzene followed by N-methylation and subsequent reduction.

Various reducing agents can be employed. While carbon monoxide has been used historically, its handling requires pressurized equipment. mdpi.com More recent methods utilize CO surrogates like phenyl formate, often in conjunction with a palladium catalyst. mdpi.com These reactions proceed by reduction of the nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization with the adjacent vinyl group to form the indole ring. mdpi.comnih.gov Other strategies include the reductive cyclization of 2-vinylanilides, which can be achieved electrocatalytically without the need for chemical oxidants. organic-chemistry.org Photo-induced reductive Heck cyclization of indoles has also been developed for preparing polycyclic indolinyl compounds. nih.govresearchgate.net

Modern and Advanced Synthetic Routes to this compound

Contemporary synthetic chemistry offers more direct and efficient methods for introducing substituents onto the indole core, which are highly relevant for the synthesis of this compound.

Transition-Metal Catalyzed Functionalization of Indoles and its Relevance to Cyclohexenyl Incorporation

Transition-metal catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, providing a direct way to form carbon-carbon bonds. researchgate.nettohoku.ac.jp For the synthesis of the target molecule, a direct C-H alkenylation at the C2 position of 1-methyl-1H-indole with a suitable cyclohexenyl-containing coupling partner is a highly attractive strategy.

Palladium, rhodium, cobalt, and copper are among the metals that have been successfully used to catalyze the C-H functionalization of indoles. scribd.commdpi.com These reactions often employ a directing group attached to the indole nitrogen to achieve high regioselectivity for the C2 position. The catalyst activates a C-H bond, typically forming a metallacyclic intermediate, which then undergoes oxidative addition with the coupling partner (e.g., a cyclohexenyl halide or triflate), followed by reductive elimination to yield the 2-substituted indole and regenerate the active catalyst. nih.gov

Recent advances have focused on using more earth-abundant and less expensive 3d transition metals like cobalt, nickel, and copper for these transformations. scribd.com These methods offer an atom- and step-economical alternative to classical multi-step syntheses, allowing for the direct incorporation of complex fragments like the cyclohexenyl group onto the indole scaffold. tohoku.ac.jp

Heterocyclization Reactions for the Formation of the this compound Core

An alternative to modifying a pre-existing indole is to construct the heterocyclic ring system from acyclic precursors in a process known as heterocyclization. This approach builds the indole core with the C2-substituent already in place. The Fischer indole synthesis is a classic and versatile method that can be adapted for this purpose. uwindsor.canih.gov In a potential pathway, 1-methyl-1-phenylhydrazine could be condensed with a ketone or aldehyde bearing the cyclohexenyl moiety, such as 1-(cyclohex-2-en-1-yl)ethan-1-one. The resulting hydrazone, upon treatment with a protic or Lewis acid catalyst under thermal conditions, would undergo a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to furnish the 2-cyclohexenyl-substituted indole core. uwindsor.ca Other modern cyclization methods, such as palladium-catalyzed reductive cyclization of substituted β-nitrostyrenes or the Larock indole synthesis, could also be envisioned, providing flexibility in precursor selection and reaction conditions. nih.govmdpi.com

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The target molecule, this compound, possesses a stereocenter at the point of attachment between the indole and the cyclohexenyl ring. Consequently, it exists as a pair of enantiomers. Asymmetric synthesis aims to produce these chiral analogs in an enantiomerically enriched or pure form. This can be achieved by employing chiral catalysts or reagents during the key bond-forming step. youtube.com

In the context of a C-H activation/cross-coupling strategy, a chiral ligand can be coordinated to the transition metal catalyst. For example, using a palladium catalyst with a chiral phosphine or N-heterocyclic carbene ligand could create a chiral environment around the metal center. This chiral catalyst would then differentiate between the two prochiral faces of the reactants, leading to the preferential formation of one enantiomer of the product. Chiral isothiourea has been successfully used as an organocatalyst in the asymmetric N-acylation of N-aminoindoles to create N-N axial chirality, demonstrating the utility of chiral catalysts in indole functionalization. rsc.org Similarly, chiral Brønsted acids have been employed in the catalytic enantioselective reduction of 3H-indoles to produce optically active indolines, highlighting another avenue for introducing stereochemistry into indole-related scaffolds. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The efficiency, yield, and selectivity of synthetic routes toward this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the specific nature of the catalysts and reagents employed.

Solvent Effects and Temperature Control in Indole Cyclization

The table below illustrates the optimization of reaction temperature for a representative palladium-catalyzed indole synthesis.

EntryTemperature (°C)Conversion (%)Selectivity (%)
110010045
212010062
314010072
415010065
Data derived from studies on the reductive cyclization of α-phenyl-β-nitrostyrene. mdpi.com

Role of Initiators and Reagents in Introducing the Cyclohexenyl Moiety

When introducing the cyclohexenyl group via direct C-H functionalization, the "initiator" is typically the active transition-metal catalyst complex. The choice of metal (e.g., Pd, Rh, Ru) and its associated ligands dictates the catalytic cycle and efficiency. rsc.org For example, optimization studies for a rhodium-catalyzed C-H alkynylation of indole showed that the catalyst [Cp*RhCl2]2 in combination with an Ag2CO3 additive provided superior results compared to other rhodium catalysts or additives. acs.orgacs.org

The reagent responsible for introducing the cyclohexenyl moiety would typically be a cyclohexenyl-containing electrophile or organometallic reagent. In a palladium-catalyzed cross-coupling reaction, this could be cyclohexenyl bromide or cyclohexenyl triflate. Alternatively, radical-mediated pathways offer a different approach. For instance, the cycloalkylation of indoles has been achieved using a radical initiator like di-tert-butyl peroxide (DTBP), which abstracts a hydrogen atom from cyclohexane (B81311) to generate a cyclohexyl radical that then attacks the indole nucleus. rsc.org This highlights that the choice of initiator (a transition metal complex vs. a radical initiator) fundamentally changes the reaction mechanism and the required form of the cyclohexenyl reagent.

The table below shows the effect of different additives on a rhodium-catalyzed C-H functionalization reaction, demonstrating the importance of optimizing the complete catalytic system.

EntryCatalystAdditiveSolventYield (%)
1[CpRhCl2]2Na2CO3Cyrene37
2[CpRhCl2]2K2CO3Cyrene45
3[CpRhCl2]2Cs2CO3Cyrene52
4[CpRhCl2]2Ag2CO3Cyrene87
5[Cp*RhCl2]2AgOAcCyrene65
Data derived from studies on the Rh-catalyzed C-H alkynylation of N-methoxy-1H-indole-1-carboxamide. acs.org

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The synthesis of complex heterocyclic compounds, such as indole derivatives, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. nih.govmdpi.com These modern synthetic paradigms are shifting the landscape of chemical manufacturing from traditional batch methods to more efficient, safer, and scalable continuous operations. scielo.brflinders.edu.au Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters like temperature, pressure, and mixing. scielo.brnih.gov This level of control is particularly advantageous for the synthesis of intricate molecules like this compound, where reaction conditions can significantly influence yield and purity. The application of continuous flow processes can lead to the development of robust and automated synthetic routes for valuable indole scaffolds. nih.govuc.pt

Advantages of Continuous Flow over Batch Synthesis for Indole Derivatives

Continuous flow synthesis presents numerous advantages over conventional batch processing for the preparation of indole derivatives. mdpi.com These benefits stem from the inherent characteristics of flow reactors, which typically feature high surface-area-to-volume ratios and superior control over reaction conditions. scielo.brnih.gov

Key advantages include:

Enhanced Heat Transfer : Flow reactors can dissipate or absorb heat much more efficiently than large-scale batch reactors, allowing for the safe execution of highly exothermic or endothermic reactions and enabling access to high-temperature and high-pressure conditions. scielo.br

Improved Mixing and Mass Transfer : The small dimensions of reactor channels lead to rapid and efficient mixing of reactants, which can accelerate reaction rates and improve product selectivity. nih.gov

Precise Reaction Time Control : The residence time of reactants in the reactor is precisely controlled by the flow rate and reactor volume, leading to consistent product quality and minimizing the formation of byproducts from over- or under-reaction. nih.gov

Increased Safety : The small reaction volumes inherent to flow systems significantly reduce the risks associated with handling hazardous reagents or intermediates. scielo.br Potentially explosive intermediates, for example, can be generated and consumed in situ without isolation. uc.pt

Scalability : Scaling up production in a flow system, often achieved by running the system for a longer duration or by using multiple reactors in parallel (numbering-up), is generally more straightforward and predictable than transitioning a batch process from a laboratory flask to a large industrial reactor. scielo.br

Automation and Integration : Flow systems are well-suited for automation, allowing for multistep syntheses where intermediates are passed directly from one reactor to another without manual handling or purification, a concept known as "reaction telescoping". flinders.edu.aunih.gov

ParameterContinuous Flow SynthesisTraditional Batch Synthesis
Heat TransferExcellent; rapid heating and coolingPoor; temperature gradients can occur
MixingRapid and efficient diffusion-based mixingOften inefficient, requires mechanical stirring
SafetyInherently safer due to small volumesHigher risk with large volumes of hazardous materials
ScalabilityPredictable; achieved by numbering-up or longer run timesComplex; often requires re-optimization
Reaction ControlPrecise control over time, temperature, and pressureLess precise, potential for hotspots and side reactions
Process IntegrationEasily integrated into multi-step sequencesRequires isolation and purification of intermediates

Specific Applications to this compound Analogs

For instance, the Fischer indole synthesis, a cornerstone method for preparing indoles, has been implemented in flow reactors to produce compounds like tryptophol and tetrahydrocarbazole. nih.govuc.pt In one study, a heated flow system enabled the synthesis of various 2-aryl-substituted indoles with reaction times of only 15 to 30 minutes, a significant reduction compared to batch methods. mdpi.com The high purity of the crude product often eliminated the need for column chromatography. mdpi.com Similarly, the Reissert indole synthesis has been adapted to flow, where the reduction of a nitro group followed by spontaneous cyclization was achieved rapidly using an H-cube system, a type of flow reactor that uses a packed catalyst cartridge. nih.govmdpi.com

These examples highlight the capability of flow chemistry to efficiently construct the core indole scaffold with various substituents. The synthesis of a 2-cycloalkenyl substituted indole, such as the target compound, could be envisioned by adapting these established flow protocols, for example, by using a phenylhydrazine derivative and a cyclohexenyl-substituted ketone in a continuous Fischer indole synthesis. The precise control offered by flow chemistry would be critical in managing the reactivity of the intermediates and maximizing the yield of the desired 2-substituted indole analog.

Indole Analog/Synthesis TypeKey Features of Flow SynthesisReaction ConditionsOutcomeReference
Tryptophol (Fischer Indole Synthesis)Tubular reactor, conventional heatingHigh temperature, short residence time (6 min)Achieved 72% yield and 93% conversion of starting material. nih.govresearchgate.net
Tetrahydrocarbazole (Fischer Indole Synthesis)High-temperature/pressure stainless steel coil reactor200 °C, 3 min residence timeHigh throughput (25 g/h) with 90% yield. uc.pt
2-Aryl-substituted Indoles (Suzuki-Miyaura/Larock)Heated capillary reactor160-200 °C, 15-30 min residence timeRapid synthesis with high purity, often avoiding chromatography. mdpi.com
Indole-2-carboxylates (Hemetsberger–Knittel)Comparison of batch, microwave, and flow165 °C, ~1 min residence timeFlow reactor achieved yields comparable to microwave but with significantly shorter reaction times. nih.govmdpi.com
Indole-2-carboxylic acid esters (Reissert)H-cube system with Pd/C catalyst cartridgeCatalytic hydrogenation and spontaneous cyclizationExtremely short reaction times compared to classical batch hydrogenation. nih.govmdpi.com

Reaction Mechanisms and Chemical Transformations of 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Mechanistic Pathways of 2-Cyclohex-2-enyl-1-methyl-1H-indole Formation

The synthesis of the 2-cyclohexenyl-1-methyl-1H-indole scaffold can be approached through various mechanistic pathways, primarily involving the formation of the indole (B1671886) ring itself or the introduction of the cyclohexenyl substituent onto a pre-formed indole core. Key mechanistic concepts include the involvement of radical intermediates and pericyclic reactions like sigmatropic rearrangements.

The introduction of a cyclohexyl or cyclohexenyl group at the C2 position of an indole can be achieved through radical-mediated C-H functionalization. Research into the direct cross-coupling of indoles with cycloalkanes has elucidated a plausible pathway involving radical intermediates. rsc.org

The reaction is typically initiated by the thermal decomposition of a radical initiator, such as di-tert-butyl peroxide (DTBP), which generates a tert-butoxyl radical. This highly reactive radical then abstracts a hydrogen atom from cyclohexane (B81311) to produce a cyclohexyl radical. rsc.org This cyclohexyl radical subsequently attacks the electron-rich indole ring. In the case of N-methylindole, the reaction yields a mixture of 2-cyclohexyl-1-methyl-1H-indole and 4-cyclohexyl-1-methyl-1H-indole, with the C2-substituted product being the major isomer. rsc.org The reaction pathway is hypothesized to proceed through the most stable radical intermediate formed after the addition of the cyclohexyl radical to the indole nucleus. rsc.org

A proposed mechanism is outlined below:

Initiation : Thermal decomposition of DTBP generates tert-butoxyl radicals.

Hydrogen Abstraction : The tert-butoxyl radical abstracts a hydrogen from cyclohexane, forming a cyclohexyl radical.

Radical Addition : The nucleophilic cyclohexyl radical adds to the N-methylindole, leading to a stabilized radical intermediate. rsc.org

Rearomatization : The intermediate is oxidized to the final product, restoring the aromaticity of the indole ring.

This radical-mediated approach highlights a direct method for forging the C-C bond between the indole and the cyclic moiety. Similar radical cascade cyclizations have been employed in the synthesis of complex indole alkaloids. nih.gov

Table 1: Regioselectivity in the Radical Cyclohexylation of Substituted Indoles rsc.org
Indole SubstrateMajor Product(s) (Ratio)Total Yield
N-methylindole2-cyclohexyl / 4-cyclohexyl (74:25)Not specified
2-methylindole4-cyclohexyl (selective)Moderate
3-methylindole2-cyclohexyl (major)Not specified
4-methylindole2-cyclohexyl (major)Not specified

Sigmatropic rearrangements are a class of pericyclic reactions that are fundamental to many indole synthesis methodologies. wikipedia.org The most renowned example is the Fischer indole synthesis, which classically proceeds through a nih.govnih.gov-sigmatropic rearrangement as the key bond-forming step. chemtube3d.comrsc.org

The general mechanism of the Fischer indole synthesis involves:

Formation of a phenylhydrazone from a phenylhydrazine and an aldehyde or ketone.

Tautomerization to an enehydrazine under acidic conditions.

A nih.govnih.gov-sigmatropic rearrangement of the enehydrazine, which breaks a weak N-N sigma bond and forms a new C-C bond. chemtube3d.com

Subsequent cyclization and elimination of ammonia to generate the aromatic indole ring.

While the classic Fischer synthesis provides a foundational understanding, modern variations have expanded the scope of sigmatropic rearrangements in indole formation. For instance, a synthetic route involving an initial nih.govchemtube3d.com-Meisenheimer rearrangement of an N-allylaniline to an N-allyloxyaniline, followed by a ruthenium-catalyzed olefin isomerization and a subsequent nih.govnih.gov-sigmatropic rearrangement, yields the indole ring while expelling water as the only byproduct. researchgate.net Furthermore, dearomative Cope rearrangements, a type of nih.govnih.gov-sigmatropic shift, have been developed to create structurally complex products from indole substrates. nih.gov

These reactions showcase the power of concerted, intramolecular rearrangements to construct the core indole heterocycle, which can then be further functionalized with substituents like the cyclohexenyl group.

Reactivity of the Indole Nitrogen (N1) in this compound

The nitrogen atom at the N1 position in the title compound is methylated, which significantly influences its reactivity compared to an N-H indole. The presence of the methyl group precludes direct reactions that rely on an acidic N-H proton, such as deprotonation-alkylation sequences. However, the strategies used to introduce this methyl group and other functionalities onto the indole nitrogen are central to the synthesis and derivatization of this class of compounds.

The introduction of an alkyl group, such as the methyl group in this compound, is a common transformation. A significant challenge in indole alkylation is controlling the regioselectivity, as the C3 position is often more nucleophilic than the N1 atom. nih.govmdpi.com

Classical N-alkylation conditions often involve the use of a strong base like sodium hydride (NaH) to deprotonate the indole, followed by the addition of an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF or THF. rsc.org This method is highly effective for achieving N-selectivity. rsc.org

More advanced and milder methods have been developed to achieve enantioselective N-alkylation, which is crucial for the synthesis of chiral bioactive molecules. nih.govmdpi.com These strategies often employ transition-metal catalysis. For example, intermolecular enantioselective N-alkylation of indoles with alkenols can be achieved via an aza-Wacker-type reaction. nih.gov Another approach uses copper hydride catalysis with electrophilic indole derivatives to achieve highly regioselective and enantioselective N-alkylation. nih.gov

Table 2: Selected Methods for Indole N-Alkylation
MethodReagents/CatalystKey FeaturesReference
Classical N-AlkylationNaH, Alkyl Halide, DMF/THFHigh N-selectivity, strong base required. rsc.org
Aza-Wacker TypePd(II) catalyst, AlkenolIntermolecular, enantioselective. nih.gov
Copper Hydride CatalysisCuH, DTBM-SEGPHOS ligandLigand-controlled regioselectivity (N vs. C3), high enantioselectivity. nih.gov
Fischer Indolisation–N-alkylationOne-pot, three-component reactionRapid, operationally simple. rsc.org

Transformations of the Cyclohexenyl Moiety in this compound

The cyclohexenyl substituent offers reactive sites for further chemical transformations, primarily through reactions involving the carbon-carbon double bond. Hydrogenation and dehydrogenation are two key transformations that modify the saturation level of the six-membered ring.

Dehydrogenation of the cyclohexenyl ring leads to the corresponding 2-phenyl-1-methyl-1H-indole, achieving aromatization of the substituent. Palladium(II)-catalyzed aerobic dehydrogenation has been shown to be effective for cyclohexenes tethered to an indole core. acs.org This transformation is believed to proceed via an intramolecular C-H activation of the indole C2-H bond by the palladium(II) catalyst, which then positions the metal in proximity to an allylic C-H bond on the cyclohexene (B86901) ring to facilitate the dehydrogenation process. acs.org The reaction typically requires an oxidant, such as molecular oxygen, and a ligand/acid system. acs.org

Hydrogenation of the cyclohexenyl moiety would saturate the double bond to yield 2-cyclohexyl-1-methyl-1H-indole. This transformation is a standard alkene reduction and can typically be achieved under mild conditions using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The hydrogenation of the isolated double bond in the cyclohexenyl ring is expected to be more facile than the reduction of the aromatic indole core. The selective hydrogenation of the indole ring to an indoline requires more specific conditions, often under acidic catalysis, to disrupt the aromaticity prior to reduction. nih.gov Complete hydrogenation of the entire indole system to an octahydroindole requires more forcing conditions and specialized catalytic systems. acs.org

Further Functionalization of the Cyclohexene Ring

The double bond within the cyclohexene moiety of this compound serves as a prime site for various addition reactions. These transformations allow for the introduction of new functional groups, leading to a wide array of derivatives. The steric hindrance imposed by the bulky 1-methyl-1H-indol-2-yl substituent is expected to play a crucial role in directing the stereochemical outcome of these reactions, favoring the approach of reagents from the less hindered face of the ring.

Key functionalization reactions include:

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes is predicted to yield the corresponding epoxide, 2-(7-oxabicyclo[4.1.0]heptan-3-yl)-1-methyl-1H-indole. acs.orgresearchgate.net This transformation proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond. acs.org Due to the significant steric bulk of the indole substituent, the epoxidation is expected to be highly diastereoselective, with the epoxide ring forming on the face opposite to the indole group (anti addition). acs.org

Dihydroxylation: The introduction of two hydroxyl groups across the double bond can be achieved with stereochemical control.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or using cold, basic potassium permanganate (KMnO₄) would result in a cis-diol. masterorganicchemistry.comyoutube.com The reaction proceeds through a cyclic osmate ester intermediate, ensuring that both hydroxyl groups are added to the same face of the cyclohexene ring. libretexts.org Again, steric hindrance would favor the formation of the diol where the hydroxyl groups are anti to the indole substituent.

Anti-dihydroxylation: A two-step sequence involving initial epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water yields a trans-diol. This sequence provides complementary stereoselectivity to the syn-dihydroxylation methods. youtube.com

Hydrogenation: The saturation of the cyclohexene double bond to form 2-cyclohexyl-1-methyl-1H-indole can be accomplished via catalytic hydrogenation. study.com This reaction typically involves hydrogen gas (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The addition of hydrogen atoms occurs with syn stereochemistry, with both atoms adding from the less sterically hindered face of the alkene. study.com

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond is expected to proceed via a bromonium ion intermediate. Subsequent backside attack by a bromide ion leads to the formation of a trans-dihalide product, an example of anti-addition. youtube.com

The table below summarizes these predicted transformations.

Reaction TypeTypical ReagentsPredicted Major ProductKey Stereochemical Feature
Epoxidationm-CPBA, Dioxiranes2-(7-Oxabicyclo[4.1.0]heptan-3-yl)-1-methyl-1H-indoleanti to indole substituent
Syn-Dihydroxylation1. OsO₄, 2. NaHSO₃cis-2-(1-Methyl-1H-indol-2-yl)cyclohexane-1,2-diolsyn-addition, anti to indole substituent
Anti-Dihydroxylation1. m-CPBA, 2. H₃O⁺trans-2-(1-Methyl-1H-indol-2-yl)cyclohexane-1,2-diolanti-addition
HydrogenationH₂, Pd/C2-Cyclohexyl-1-methyl-1H-indolesyn-addition, anti to indole substituent
HalogenationBr₂ in CCl₄2-(2,3-Dibromocyclohexyl)-1-methyl-1H-indoleanti-addition

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring of this compound

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net Conversely, nucleophilic substitution on the unsubstituted indole core is generally challenging and requires specific activation.

The position of substitution on the indole nucleus is dictated by the electronic properties of the ring system and the nature of existing substituents.

Electrophilic Substitution: The C3 position of the indole ring is the most nucleophilic and therefore the primary site for electrophilic attack. researchgate.netnih.gov The stability of the cationic intermediate (Wheland intermediate or σ-complex) is a key factor determining this regioselectivity. Attack at C3 results in an intermediate where the positive charge is delocalized without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com In the case of this compound, the C2 position is already occupied. This steric blockade at C2 further reinforces the intrinsic electronic preference for substitution at the C3 position. Therefore, reactions such as Vilsmeier-Haack formylation, Mannich reaction, nitration, or halogenation are expected to occur with high regioselectivity at C3. nih.govyoutube.com

Under forcing conditions or if the C3 position were blocked, electrophilic substitution on the benzene portion of the indole ring could occur, typically at the C5 or C7 positions. However, for a 2-substituted indole with an available C3 position, this pathway is significantly less favorable. beilstein-journals.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole ring of this compound is not an anticipated reaction pathway under standard conditions. The indole ring is electron-rich and lacks a suitable leaving group, making it a poor substrate for such reactions. semanticscholar.org Nucleophilic substitution in indole chemistry typically requires the presence of strong electron-withdrawing groups (e.g., a nitro group) to activate the ring or specialized precursors, such as 1-hydroxyindoles, which are not relevant here. nii.ac.jpcore.ac.ukclockss.org

The following table outlines common electrophilic substitution reactions and their predicted regioselectivity on the target molecule.

Reaction TypeTypical ReagentsPredicted Position of SubstitutionPredicted Product Name
Vilsmeier-Haack FormylationPOCl₃, DMFC32-(Cyclohex-2-en-1-yl)-1-methyl-1H-indole-3-carbaldehyde
Mannich ReactionCH₂O, (CH₃)₂NH, H⁺C3[2-(Cyclohex-2-en-1-yl)-1-methyl-1H-indol-3-yl]-N,N-dimethylmethanamine
BrominationNBS in CCl₄C33-Bromo-2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole
NitrationHNO₃, Ac₂OC32-(Cyclohex-2-en-1-yl)-1-methyl-3-nitro-1H-indole
Friedel-Crafts Acylation(CH₃CO)₂O, BF₃·OEt₂C31-[2-(Cyclohex-2-en-1-yl)-1-methyl-1H-indol-3-yl]ethan-1-one

Chemo-, Regio-, and Stereoselective Reactions Involving this compound

The presence of two distinct reactive sites—the C2=C3 double bond of the indole system (as part of the aromatic π-system) and the C=C bond in the cyclohexene ring—raises questions of selectivity.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. In this compound, a key challenge is the selective functionalization of either the cyclohexene double bond or the indole C3 position.

Reagents that typically perform electrophilic addition to alkenes, such as OsO₄ (dihydroxylation) or m-CPBA (epoxidation), are expected to react preferentially at the more electron-rich and isolated double bond of the cyclohexene ring.

Conversely, electrophiles specifically used for aromatic substitution, like the Vilsmeier reagent (POCl₃/DMF) or Mannich reagents, will selectively target the highly nucleophilic C3 position of the indole ring. nih.gov The choice of reagent and reaction conditions is therefore critical for directing the transformation to the desired site.

Regioselectivity: This describes the preference for reaction at one position over another. As discussed in section 3.4.1, electrophilic attack on the indole ring is highly regioselective for the C3 position. stackexchange.com For reactions on the cyclohexene ring, regioselectivity would be a factor in unsymmetrical additions. For example, a hydroboration-oxidation sequence would be expected to place the hydroxyl group at the less substituted carbon of the original double bond in an anti-Markovnikov fashion.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over others. wikipedia.org As noted in section 3.3.2, the large indole substituent is expected to effectively block one face of the cyclohexene ring. Consequently, addition reactions to the cyclohexene double bond are predicted to be highly diastereoselective. Reagents will preferentially attack from the less sterically hindered face, leading to a major diastereomer. For instance, hydrogenation or epoxidation will almost certainly occur on the face opposite the indole group. acs.orgstudy.com

Advanced Spectroscopic and Structural Characterization of 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

1D NMR (¹H, ¹³C) Chemical Shift Analysis for Core and Substituent Identification

One-dimensional NMR spectra are fundamental for identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) core, the N-methyl group, and the cyclohexenyl substituent. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) of these signals would confirm the presence of each structural component. For instance, the N-methyl protons would likely appear as a singlet, while protons on the cyclohexenyl ring would exhibit complex multiplets due to coupling with their neighbors.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would help differentiate between aromatic carbons of the indole ring, olefinic carbons in the cyclohexene (B86901) ring, aliphatic carbons, and the N-methyl carbon.

Table 4.1.1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ Data not available Data not available
Indole H-3 Data not available Data not available
Indole H-4 Data not available Data not available
... ... ...
Cyclohexene C-1' Data not available Data not available
... ... ...

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. It would be essential for tracing the connectivity within the cyclohexenyl ring and confirming the substitution pattern on the indole core.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This would be vital for connecting the cyclohexenyl substituent to the C-2 position of the indole ring and linking the N-methyl group to the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. It could reveal the spatial relationship between the protons of the cyclohexenyl ring and the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The exact molecular mass of 2-Cyclohex-2-enyl-1-methyl-1H-indole would be determined, confirming its elemental composition (C₁₅H₁₇N). The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the cyclohexenyl group or fragmentation within the ring system, providing further structural confirmation.

Table 4.2: Hypothetical Mass Spectrometry Data (Note: This table is for illustrative purposes only as experimental data is unavailable.)

m/z Value Ion Identity Description
211.136 [M]⁺ Molecular Ion
... ... Fragment Ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR Spectroscopy: The IR spectrum would identify the functional groups present. Key absorptions would include C-H stretching frequencies for the aromatic indole and aliphatic cyclohexene rings, C=C stretching for the aromatic and olefinic groups, and C-N stretching bands.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of an indole derivative is typically characterized by absorption bands corresponding to π-π* transitions within the conjugated aromatic system.

X-ray Crystallography for Absolute Structure and Conformational Analysis

Should a suitable single crystal of the compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the molecule's preferred conformation in the solid state, including the relative orientation of the indole and cyclohexenyl rings.

Computational and Theoretical Investigations of 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the energetically favorable arrangement of atoms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is highly effective for calculating the optimized geometry and thermodynamic properties of organic molecules. nih.govniscpr.res.in For 2-Cyclohex-2-enyl-1-methyl-1H-indole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d) or larger, would be performed to find the molecule's lowest energy structure. niscpr.res.inchemrxiv.org

These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would confirm the planarity of the indole (B1671886) ring system and determine the specific puckering of the cyclohexene (B86901) ring and its orientation relative to the indole moiety. Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy could also be calculated, providing insight into the molecule's stability. nih.gov

Interactive Table: Expected Optimized Geometric Parameters from DFT Calculations

This table presents hypothetical, yet chemically reasonable, bond lengths and angles for this compound based on standard values for similar chemical structures.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond LengthC(indole)C(cyclohexene)~1.49 Å
Bond LengthN(indole)C(methyl)~1.47 Å
Bond AngleC(indole)N(indole)C(methyl)~125°
Dihedral AngleN(indole)C(indole)C(cyclohexene)C(cyclohexene)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating this is the likely site for electrophilic attack. The LUMO would likely be distributed across the fused aromatic system. A smaller HOMO-LUMO gap suggests the molecule is more reactive and can be more easily excited electronically. wikipedia.org Computational studies on substituted indoles show that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. chemrxiv.orgchemrxiv.org

Interactive Table: Predicted Frontier Orbital Energies for Indole Derivatives

This table shows representative HOMO-LUMO data for indole and a related substituted indole to illustrate the expected range of values. The values for the target molecule would be specifically calculated.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole (Reference)-5.5 to -6.2-0.5 to 0.2~5.7
2-Methylindole (Reference)-5.4 to -6.1-0.4 to 0.1~5.6
This compoundPredicted lowerPredicted similarPredicted smaller

Conformational Analysis and Energy Landscapes of this compound

The presence of the flexible cyclohexene ring and its single-bond connection to the indole ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

Computational methods can be used to explore the potential energy surface of the molecule. This involves systematically rotating the dihedral angle of the bond connecting the two ring systems and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net For this molecule, the analysis would focus on the orientation of the cyclohexene ring relative to the indole plane. Steric interactions between the hydrogens on the two rings will likely dictate the most stable conformations. libretexts.org

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides reactivity descriptors that help predict how a molecule will behave in a chemical reaction. irjweb.com These descriptors, such as chemical potential, hardness, softness, and electrophilicity, are calculated from the HOMO and LUMO energies.

Fukui functions are a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. The analysis involves calculating the electron density of the molecule in its neutral, anionic (one extra electron), and cationic (one less electron) states. By comparing these densities, one can identify the atoms that are most susceptible to a particular type of attack. For this compound, this analysis would likely confirm that the C3 position of the indole ring is the most nucleophilic site, a common characteristic of indole derivatives.

Molecular Dynamics Simulations to Study Molecular Behavior in Solution

While quantum chemical calculations are excellent for describing isolated molecules (in the gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. aip.org MD simulations model the movement of atoms and molecules over time based on a classical force field. nih.govacs.org

An MD simulation of this compound in a solvent like water or methanol would provide insights into its solvation structure, conformational dynamics in solution, and transport properties. aip.orgtandfonline.com The simulation would reveal how solvent molecules arrange themselves around the solute and how the conformational preferences identified in the gas-phase analysis might change in a solution environment due to solvent interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the wave function in terms of localized chemical bonds and lone pairs, providing a picture that aligns well with classical Lewis structures. It also quantifies electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Quantum Theory of Atoms-in-Molecules (QTAIM) for Intramolecular Interactions

QTAIM analysis involves identifying critical points in the electron density, ρ(r), where the gradient of the density is zero. These points are classified as bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear critical points (NCPs). The properties of the electron density at these critical points, such as its value (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the energy densities, provide insight into the nature of the interactions. nih.gov

For a molecule like this compound, QTAIM could be employed to investigate several key intramolecular interactions:

C-H···π interactions: The hydrogen atoms of the cyclohexenyl and methyl groups can interact with the π-electron system of the indole ring. QTAIM can identify the bond paths and BCPs corresponding to these weak interactions, which are crucial for determining the conformational preferences of the molecule.

Steric interactions: The proximity of the cyclohexenyl group to the N-methyl group and the indole ring can lead to steric hindrance. QTAIM can quantify the electron density distribution in these sterically crowded regions, revealing the extent of electron-electron repulsion.

In studies of other substituted indoles and related heterocyclic systems, QTAIM has been successfully used to characterize intramolecular hydrogen bonds and other non-covalent interactions that dictate the three-dimensional structure and reactivity of the molecules. nih.gov A theoretical QTAIM analysis of this compound would likely involve the following steps:

Geometry Optimization: The first step would be to obtain the optimized molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT).

Electron Density Calculation: A high-quality electron density distribution for the optimized geometry would then be calculated.

Topological Analysis: The calculated electron density would be subjected to topological analysis to locate and characterize the critical points.

The data obtained from such an analysis would be presented in a table format, as shown below, to summarize the key findings.

Table 1: Hypothetical QTAIM Data for Intramolecular Interactions in this compound

Interaction Typeρ(r)BCP (a.u.)∇²ρ(r)BCP (a.u.)Nature of Interaction
C-H···π (cyclohexenyl-indole)0.005 - 0.015+0.02 - +0.05Weak, closed-shell
C-H···π (methyl-indole)0.004 - 0.012+0.015 - +0.04Weak, closed-shell
Steric (cyclohexenyl-N-methyl)> 0.02< 0Non-bonded overlap

Note: The values in this table are hypothetical and represent typical ranges for such interactions based on studies of similar molecules. An actual computational study would be required to determine the precise values for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation and for understanding the electronic and vibrational characteristics of molecules. nih.gov For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures, which can then be correlated with experimental data for validation. While specific experimental spectra for this compound are not widely published, the general approach for such a correlation is well-established. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational chemistry can predict ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations are typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts can be compared with experimental values to confirm the proposed structure. For this compound, key predicted chemical shifts would include those for the protons and carbons of the indole ring, the cyclohexenyl moiety, and the N-methyl group.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through computational methods. mdpi.com These calculations help in assigning the vibrational modes observed in experimental IR spectra. For the target molecule, characteristic vibrational frequencies would be associated with C-H stretching of the aromatic and aliphatic groups, C=C stretching of the cyclohexenyl and indole rings, and C-N stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.comresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For indole derivatives, the UV-Vis spectrum is characterized by π-π* transitions. nih.govnih.gov The substitution at the 2-position with a cyclohexenyl group and at the 1-position with a methyl group would be expected to cause shifts in the absorption bands compared to unsubstituted indole. nih.govnih.gov

Correlation with Experimental Data:

The correlation between predicted and experimental spectroscopic data is crucial for validating the computational model and the molecular structure. A good correlation would involve a linear relationship between the calculated and observed values. Any significant deviations could indicate conformational complexities or solvent effects not accounted for in the theoretical model.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Indole Derivative

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm)7.25 (Ar-H)7.28 (Ar-H)
¹³C NMR (δ, ppm)128.5 (Ar-C)128.9 (Ar-C)
IR (cm⁻¹)3050 (Ar C-H stretch)3055 (Ar C-H stretch)
UV-Vis (λmax, nm)275278

Note: This table presents a hypothetical correlation for an indole derivative to illustrate the concept. Actual data for this compound would require specific experimental and computational studies.

An in-depth examination of the non-clinical biological activities and mechanistic pathways of this compound and its related analogs reveals a complex interplay between molecular structure and biological function. This article explores the structure-activity relationships, and the various in vitro methodologies used to characterize these compounds, focusing on receptor binding, enzyme inhibition, cell-based functional responses, and DNA interactions.

Future Directions and Research Perspectives on 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 2-substituted and N-methylated indoles is well-documented, providing a foundational basis for developing methods to produce 2-Cyclohex-2-enyl-1-methyl-1H-indole. Future research could focus on adapting and optimizing existing strategies for this specific target.

One promising approach involves the direct C-H activation and functionalization of N-methylindole. Research has shown that N-methylindole can undergo direct C-H activation to introduce substituents at various positions. rsc.org For instance, the di-tert-butyl peroxide (DTBP)-promoted reaction of N-methylindole with cyclohexane (B81311) yields 2-cyclohexyl-1-methyl-1H-indole. rsc.org A similar strategy could be explored using cyclohexene (B86901) as the reactant to introduce the cyclohexenyl group.

Further research could also investigate palladium-catalyzed cross-coupling reactions. These methods are widely used for creating C-C bonds in indole (B1671886) synthesis. mdpi.com A potential route could involve the coupling of a suitable cyclohexenyl-containing reagent with a 2-halo-1-methyl-1H-indole precursor. The development of such a synthesis in an aqueous micellar medium, as has been demonstrated for other 2-substituted indoles, would enhance the sustainability of the process. mdpi.com

Modern sustainable synthesis techniques, such as those employing green chemistry principles, should be a priority. This includes the use of less hazardous reagents, energy-efficient reaction conditions, and environmentally benign solvents. researchgate.net The development of one-pot or multicomponent reactions would also contribute to a more efficient and sustainable synthesis pathway.

Exploration of Advanced Computational Techniques for Structure-Function Prediction

In the absence of experimental data, computational modeling offers a powerful tool for predicting the physicochemical properties and potential biological activities of this compound. Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic behavior and geometry of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed to build statistical models that link the structural features of this compound to potential biological activities. By calculating various molecular descriptors (hydrophobic, electronic, geometric, and topological), it may be possible to predict its efficacy against different biological targets. Molecular docking simulations could further elucidate potential interactions with proteins and enzymes, providing insights into its possible mechanisms of action. These in silico methods are crucial for prioritizing experimental studies and accelerating the discovery process.

Design and Synthesis of Novel Analogs with Tailored Biological Activity

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Once a reliable synthetic route to this compound is established, the design and synthesis of novel analogs would be a logical next step. Modifications could be made to both the cyclohexenyl ring and the indole nucleus to explore structure-activity relationships (SAR).

For instance, altering the position of the double bond within the cyclohexenyl moiety or introducing various substituents could significantly impact biological activity. Similarly, functionalization at other positions on the indole ring could lead to analogs with improved potency, selectivity, or pharmacokinetic properties. The synthesis of such analogs would likely rely on the versatile synthetic methodologies developed for indole derivatives.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

A synergistic approach that combines computational predictions with experimental validation is essential for the efficient exploration of this compound and its analogs. In silico screening can identify promising candidates for synthesis and biological testing, thereby reducing the time and resources required for drug discovery. researchgate.net

For example, after computational models predict a specific biological activity, the most promising compounds can be synthesized and evaluated in vitro. researchgate.net The experimental results can then be used to refine the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. This integrated strategy has proven effective in the discovery of other bioactive indole derivatives. researchgate.net

Potential as a Precursor or Scaffold for Diverse Chemical Entities

The this compound molecule possesses several reactive sites that could be exploited for the synthesis of more complex chemical structures. The double bond in the cyclohexenyl ring offers a handle for various chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, leading to a diverse range of derivatives.

Furthermore, the indole nucleus itself is a versatile scaffold that can be further functionalized. rsc.org The ability to serve as a starting material for a variety of other compounds makes it a valuable building block in synthetic chemistry. The exploration of its reactivity could lead to the discovery of novel chemical entities with unique properties and potential applications in materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclohex-2-enyl-1-methyl-1H-indole, and how do yields compare across methodologies?

  • Methodology : The compound can be synthesized via [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes, achieving yields up to 96% under optimized conditions (PE:EA solvent ratio = 10:1, flash column chromatography) . Alternative routes include alkylation of indole precursors, though yields may vary depending on substituent compatibility and reaction kinetics .
  • Data Comparison :

MethodYield (%)Key ConditionsReference
[4+1] Annulation96PE:EA = 10:1, 293 K
Alkylation/Acylation70–85Varies with precursor

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use single-crystal X-ray diffraction (mean σ(C–C) = 0.003 Å, R factor < 0.05) for precise structural confirmation . Complement with 13C^{13}\text{C} NMR (δ 137.0–20.4 ppm for analogous indoles) and HRMS (e.g., m/z 248.1434 [M+H]+^+) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Wear P95/P1 respirators, nitrile gloves, and protective eyewear. Avoid skin contact and ensure waste is segregated for professional disposal . Note: No carcinogenic classification per IARC/OSHA, but acute toxicity data are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies of similar indole derivatives?

  • Methodology :

Standardize Conditions : Ensure consistent solvent (e.g., CDCl3_3), temperature (293 K), and calibration .

Cross-Validate : Compare with X-ray crystallography data (e.g., dihedral angles between indole and substituent rings, such as 64.48° in analogous structures) .

Computational Modeling : Use DFT calculations to predict shifts and identify experimental outliers .

Q. What strategies optimize reaction conditions to minimize by-products in indole functionalization?

  • Methodology :

  • Catalytic Systems : Screen Pd/Cu catalysts for cross-coupling reactions, noting that electron-withdrawing groups on the indole may require higher temperatures .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; balance with green solvents like ethanol .
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Q. How can the stability of this compound be assessed under oxidative or thermal stress?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (data absent; extrapolate from similar indoles with Tdec_\text{dec} > 200°C) .
  • Forced Degradation Studies : Expose to 3% H2_2O2_2 (40°C, 24 hrs) and analyze via LC-MS for oxidation by-products .

Q. What in silico approaches predict the bioactivity of this compound against pharmacological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2) or serotonin receptors, leveraging indole’s scaffold versatility .

QSAR Modeling : Correlate substituent effects (e.g., cyclohexenyl lipophilicity) with anti-inflammatory or antimicrobial activity .

Contradictions and Gaps in Current Data

  • Stability Data : No reported decomposition products or long-term storage studies; recommend accelerated stability testing per ICH guidelines .
  • Toxicity Profiles : Limited acute toxicity data; prioritize zebrafish or murine models to establish LD50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.